molecular formula C21H28O4 B13745623 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate CAS No. 101831-46-3

17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate

Cat. No.: B13745623
CAS No.: 101831-46-3
M. Wt: 344.4 g/mol
InChI Key: FDUNNLDIGLEHFE-SJFWLOONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate (CAS 101831-46-3) is an androstane derivative with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol . This steroid is provided as a high-purity chemical for research applications. Steroidal compounds with the androsta-1,4-dien-3-one core structure are of significant interest in biochemical and pharmacological research. For instance, related compounds are studied for their role as aromatase inhibitors, which are used to block estrogen biosynthesis in the treatment of hormone-responsive breast cancer . The specific structural features of this compound, including the 19-acetate group, make it a valuable intermediate or reference standard for investigating steroid metabolism, enzymatic pathways, and the structure-activity relationships of synthetic steroids . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly for Research Use Only and is not meant for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

101831-46-3

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-13-yl]methyl acetate

InChI

InChI=1S/C21H28O4/c1-13(22)25-12-21-10-8-17-16(18(21)5-6-19(21)24)4-3-14-11-15(23)7-9-20(14,17)2/h7,9,11,16-19,24H,3-6,8,10,12H2,1-2H3/t16-,17+,18+,19+,20+,21-/m1/s1

InChI Key

FDUNNLDIGLEHFE-SJFWLOONSA-N

Isomeric SMILES

CC(=O)OC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC(=O)OCC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

Preparation Methods

Hydroxylation and Formation of the Diene System

A key step is the preparation of the 17-beta and 19-dihydroxy functionalities on the androsta-1,4-dien-3-one backbone. According to patent US3472883A, this can be achieved by:

  • Heating 19-hydroxyandrosta-4,6-diene-3,17-dione in a solvent such as dimethylformamide at 130 °C under nitrogen for an extended period (e.g., 18 hours). This promotes isomerization and partial reduction to form the 17-beta hydroxyl group and the conjugated 1,4-diene system in the A-ring of the steroid nucleus.

  • The reaction mixture is then evaporated under reduced pressure and purified by chromatography on silica gel using benzene-ethyl acetate mixtures (4:1) as eluents to isolate pure 17-beta,19-dihydroxyandrosta-1,4-dien-3-one.

Vacuum Distillation and Recrystallization

  • The intermediate 17-beta,19-dihydroxyandrosta-1,4-dien-3-one is subjected to repeated vacuum distillation at 180 °C under less than 1 mm Hg pressure to remove impurities and byproducts.

  • The distilled product is recrystallized from ethyl acetate to yield a purified solid with a melting point around 181–182 °C.

Acetylation to Form 19-Acetate Ester

The acetylation of the 19-hydroxy group to produce the 19-acetate ester is typically carried out by:

  • Treating the purified 17-beta,19-dihydroxyandrosta-1,4-dien-3-one with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or acid catalyst under controlled temperature conditions.

  • The reaction is monitored to ensure selective acetylation of the 19-hydroxy group without affecting the 17-beta hydroxyl or the conjugated diene system.

  • After completion, the reaction mixture is quenched, and the product is purified by solvent extraction, washing, drying over anhydrous sodium sulfate, and chromatographic techniques.

Summary Table of Key Preparation Steps

Step No. Process Description Conditions & Reagents Outcome/Product
1 Starting material preparation Use 19-hydroxyandrosta-4,6-diene-3,17-dione Ready precursor for hydroxylation/isomerization
2 Heating in dimethylformamide under nitrogen 130 °C, 18 hours Formation of 17-beta,19-dihydroxyandrosta-1,4-dien-3-one
3 Evaporation under reduced pressure and chromatography Silica gel, benzene-ethyl acetate (4:1) Purified 17-beta,19-dihydroxyandrosta-1,4-dien-3-one
4 Vacuum distillation 180 °C, <1 mm Hg Further purification, recrystallization from ethyl acetate
5 Acetylation of 19-hydroxy group Acetic anhydride or acetyl chloride, catalyst Formation of 17-beta,19-dihydroxyandrosta-1,4-dien-3-one 19-acetate

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography with benzene-ethyl acetate mixtures is standard for purification.

  • Recrystallization: Ethyl acetate is the preferred solvent for recrystallization to obtain high purity crystalline products.

  • Distillation: Vacuum distillation at reduced pressure (<1 mm Hg) and elevated temperatures (~180 °C) removes volatile impurities and concentrates the desired compound.

  • Spectroscopic Verification: Infrared spectroscopy and melting point determination confirm the identity and purity of intermediates and final products.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable anti-inflammatory activity , making it a candidate for treating various inflammatory conditions. Research indicates that derivatives of this compound can selectively inhibit inflammatory responses while minimizing systemic side effects.

Anti-Inflammatory Efficacy

A study investigated the effects of 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate on induced inflammation in a rat model. The results indicated a 37.4% reduction in swelling at a concentration of 10 µg/mL and a 92.1% reduction at 100 µg/mL, demonstrating significant anti-inflammatory efficacy .

Concentration (µg/mL)Swelling Reduction (%)
1037.4
10092.1

Systemic Activity Assessment

In another study assessing systemic activity, the compound was administered topically to rats. The decrease in thymus weight was measured as an indicator of systemic activity. Compared to hydrocortisone, which significantly reduced thymus weight, the tested compound showed minimal systemic effects, indicating its potential as a safer alternative .

TreatmentThymus Weight Change (%)
HydrocortisoneSignificant decrease
Test CompoundMinimal decrease

Cosmetic Applications

Beyond its pharmaceutical uses, 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate is also being explored in cosmetic formulations due to its skin-soothing properties. Research has shown that topical applications can enhance skin hydration and reduce inflammation associated with various dermatological conditions .

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in target tissues. This binding initiates a cascade of molecular events, leading to the activation or repression of specific genes. The primary molecular targets include:

    Androgen Receptors: Proteins that mediate the effects of androgens.

    Signaling Pathways: Pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-Acetate and Analogs

Compound Name Molecular Formula Functional Groups Key Features Biological/Industrial Relevance
17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate C₂₁H₂₈O₅ 19-acetate, 17β-OH, 1,4-dien-3-one Acetylated 19-OH; conjugated dienone system Potential anabolic agent (hypothetical)
Boldenone (1-Dehydrotestosterone) C₁₉H₂₄O₂ 17β-OH, 1,4-dien-3-one Lacks 19-substituent; simpler backbone Anabolic steroid (veterinary/human)
19-Acetoxy-A⁴-androstene-3,17-dione C₂₁H₂₈O₅ 19-acetate, 3,17-dione Two ketone groups; single double bond Metabolic intermediate; IR reference
β-Estradiol 17-acetate C₂₀H₂₆O₃ 17-acetate, 3-OH (estrogen backbone) Estrogenic scaffold; acetylated 17-OH Hormone replacement therapy
17-α-Hydroxy-3,11-dioxo-androsta-1,4-diene-17β-carboxylic acid C₂₀H₂₄O₅ 17β-carboxylic acid, 3,11-dione Polar carboxylic acid; multi-ketone system Synthetic intermediate; research use

Physicochemical Properties

  • Acetate Group Stability : The 19-acetate group in the target compound exhibits an infrared (IR) absorption band at ~1747 cm⁻¹, consistent with similar 19-acetoxy steroids like 19-acetoxy-A⁴-androstene-3,17-dione . This contrasts with β-estradiol 17-acetate, where the acetate IR band may shift slightly due to electronic effects from the aromatic estrogen ring .
  • Solubility: The acetylated 19-OH group increases lipophilicity compared to Boldenone, which lacks the 19-substituent. This may enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability: Acetylation at C-19 likely delays enzymatic hydrolysis compared to non-acetylated 19-hydroxy steroids (e.g., 19-hydroxy-4-cholesten-3-one), as seen in related metabolic studies .

Biological Activity

17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate (commonly referred to as Dihydroxyandrostenedione acetate) is a synthetic steroid compound that exhibits both androgenic and anabolic properties. This compound is of significant interest in pharmacology due to its potential applications in hormone replacement therapy and its effects on various biological systems.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Steroid Backbone : The structure is based on the steroid core, which is modified at positions 17 and 19.
  • Functional Groups : The presence of hydroxyl groups at positions 17 and 19 contributes to its biological activity.

The biological activity of Dihydroxyandrostenedione acetate primarily stems from its interaction with androgen receptors (AR) and estrogen receptors (ER). It can act as a prodrug, converting into active metabolites that exert physiological effects. The compound's dual action allows it to influence various pathways, including those related to muscle growth, fat metabolism, and bone density.

Androgenic Effects

Dihydroxyandrostenedione acetate has been shown to promote muscle growth and enhance physical performance. Studies indicate that it can stimulate protein synthesis in muscle tissues through AR activation, leading to increased lean body mass.

Anabolic Effects

Research has demonstrated that this compound can improve nitrogen retention and increase red blood cell production, which may enhance endurance and recovery in athletes. Its anabolic properties are particularly beneficial in therapeutic contexts for muscle-wasting diseases.

Case Studies

  • Athletic Performance : A study involving athletes using Dihydroxyandrostenedione acetate showed significant improvements in strength and muscle mass compared to a placebo group. The results indicated a clear anabolic effect attributed to the compound's action on ARs.
  • Clinical Applications : In patients with hypogonadism, administration of Dihydroxyandrostenedione acetate resulted in improved testosterone levels and associated symptoms. This suggests its potential as a therapeutic agent for testosterone deficiency.

Comparative Analysis

A comparative analysis of Dihydroxyandrostenedione acetate with other anabolic steroids reveals its unique profile of action:

CompoundAndrogenic ActivityAnabolic ActivityClinical Use
Dihydroxyandrostenedione acetateModerateHighHormone replacement therapy
TestosteroneHighHighHormone replacement therapy
NandroloneLowVery HighMuscle wasting conditions

Pharmacokinetics

The pharmacokinetic profile of Dihydroxyandrostenedione acetate indicates rapid absorption and metabolism. After administration, peak plasma concentrations are reached within a few hours, with a half-life suitable for both therapeutic and athletic applications.

Safety and Side Effects

While Dihydroxyandrostenedione acetate shows promise, potential side effects include:

  • Hormonal imbalances leading to gynecomastia.
  • Liver toxicity with prolonged use.
  • Cardiovascular risks associated with altered lipid profiles.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is ideal for assessing purity, while nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) and mass spectrometry (MS) confirm structural features like the 17-beta hydroxyl and 19-acetate groups. Infrared (IR) spectroscopy can validate functional groups (e.g., carbonyl at C3) .
  • Data Interpretation : Compare spectral data with reference standards (e.g., Boldenone derivatives in ) to resolve ambiguities in stereochemistry or substituent positions.

Q. How can researchers optimize the synthesis of the 19-acetate group in this compound?

  • Methodology : Use acetylation reagents like acetic anhydride or acetyl chloride under controlled basic conditions (e.g., pyridine) to selectively esterify the 19-hydroxyl group. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Challenges : Competing acetylation at other hydroxyl sites (e.g., 17-beta) may occur; employ protecting groups like tert-butyldimethylsilyl (TBS) for regioselectivity .

Q. What in vitro models are suitable for preliminary assessment of this compound’s androgen receptor (AR) binding affinity?

  • Methodology : Use AR-transfected cell lines (e.g., HEK293) with luciferase reporter assays. Compare binding kinetics to reference androgens like testosterone or Methandrostenolone ( ) .
  • Controls : Include antagonists (e.g., flutamide) and measure half-maximal inhibitory concentration (IC50) to validate specificity.

Advanced Research Questions

Q. How does the 19-acetate moiety influence metabolic stability compared to non-esterified analogs?

  • Methodology : Conduct hepatic microsome assays (human/rodent) to evaluate esterase-mediated hydrolysis. Quantify metabolites (e.g., 19-hydroxy derivatives) using LC-MS/MS .
  • Data Contradictions : Discrepancies may arise from interspecies variation in esterase activity; cross-validate with in vivo pharmacokinetic studies in rodent models .

Q. What experimental strategies resolve conflicting data on this compound’s pro-inflammatory vs. anti-inflammatory effects?

  • Case Study : In -beta estradiol reduced oxidative stress in colitis models, but androgens may exhibit context-dependent effects.
  • Methodology :

  • Dose-Response Analysis : Test low vs. high doses in immune cell cultures (e.g., macrophages) to identify biphasic effects.
  • Model Specificity : Compare outcomes in acute inflammation (e.g., LPS-induced) vs. chronic models (e.g., ulcerative colitis) .
    • Statistical Tools : Apply ANOVA with post-hoc tests to assess significance thresholds and variability sources ( ).

Q. What structural modifications enhance this compound’s selectivity for AR subtypes or splice variants?

  • Methodology :

  • Molecular Docking : Simulate interactions with AR ligand-binding domain (LBD) using software like AutoDock. Focus on the 19-acetate’s steric effects .
  • Mutagenesis Studies : Engineer AR mutants (e.g., T877A) to assess binding dependency on specific residues .
    • Data Interpretation : Compare results with Methandrostenolone ( ), which lacks the 19-acetate group, to isolate functional contributions.

Q. How can researchers mitigate off-target effects in studies exploring this compound’s impact on steroidogenic enzymes?

  • Methodology :

  • Enzyme Inhibition Assays : Test against CYP17A1, 3β-HSD, and 17β-HSD using radiolabeled substrates.
  • Selectivity Profiling : Use panels of cytochrome P450 isoforms to identify cross-reactivity .
    • Controls : Include reference inhibitors (e.g., ketoconazole for CYP17A1) and normalize activity to protein concentration.

Data Presentation and Reproducibility

Q. What statistical approaches are critical for interpreting dose-dependent responses in animal studies?

  • Guidelines : Follow ’s framework:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate EC50/ED50.
  • Power Analysis : Predefine sample sizes to ensure adequate detection of effect sizes (α=0.05, β=0.2).
    • Reporting : Include confidence intervals and exact p-values (avoid "p < 0.05") to enhance transparency.

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

  • Methodology :

  • Solubility Screening : Use standardized buffers (e.g., PBS, DMSO) and report saturation concentrations via nephelometry.
  • Co-solvency Strategies : Test hydrotropic agents (e.g., PEG-400) for formulation studies .
    • Documentation : Specify temperature, pH, and solvent purity to enable replication.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.